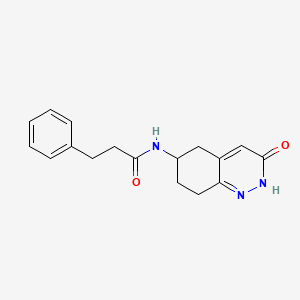![molecular formula C8H3BrCl3N3O B2734715 3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 2361645-10-3](/img/structure/B2734715.png)
3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a 1,3,4-oxadiazole ring bearing a trichloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-5-hydrazinylpyridine with trichloroacetic acid in the presence of a dehydrating agent to form the 1,3,4-oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity while maintaining safety and cost-effectiveness .
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, often with organometallic reagents.
Cyclization Reactions: The formation of the 1,3,4-oxadiazole ring is a key cyclization reaction in the synthesis of this compound.
Common Reagents and Conditions:
Dehydrating Agents: Such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) for cyclization reactions.
Organometallic Reagents: For substitution reactions involving the bromine atom.
Major Products:
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Oxadiazole Derivatives: Formed through cyclization reactions.
Scientific Research Applications
3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine has several applications in scientific research:
Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides due to its ability to disrupt biological processes in pests.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with antimicrobial and anticancer properties.
Material Science: It is explored for its potential use in creating novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine largely depends on its application:
In Agrochemicals: It may inhibit essential enzymes in pests, leading to their death.
In Pharmaceuticals: The compound can interact with specific molecular targets, such as DNA or proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Trifluoromethylpyridine: Shares the pyridine ring and a halogenated substituent but differs in the type of halogen and additional functional groups.
Chloro-bis(trifluoromethyl)pyridine: Another similar compound with multiple halogen substitutions.
Uniqueness: 3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the presence of both a bromine atom and a trichloromethyl-substituted oxadiazole ring, which confer distinct chemical properties and reactivity patterns compared to other halogenated pyridines .
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-5-(trichloromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl3N3O/c9-5-1-4(2-13-3-5)6-14-15-7(16-6)8(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUFPMIHEUCFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NN=C(O2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-oxo-3-[4-(pyrimidin-2-yl)piperidin-1-yl]propyl}prop-2-enamide](/img/structure/B2734632.png)
![4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2734635.png)
![1-chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene](/img/structure/B2734636.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2734641.png)
![8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734642.png)

![N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2734645.png)
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2734647.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxybenzamide](/img/structure/B2734649.png)


![n-[2-(1-Methyl-1h-1,2,3-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2734653.png)

![1-[8-(2-chlorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2734655.png)
